Eptapirone fumarate

Description

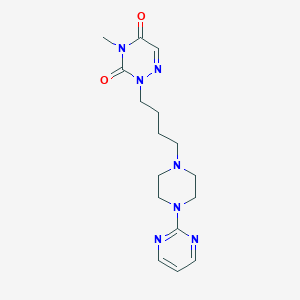

5-HT(1A) receptor agonist; structure in first source

Properties

CAS No. |

179756-85-5 |

|---|---|

Molecular Formula |

C20H27N7O6 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C16H23N7O2.C4H4O4/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15;5-3(6)1-2-4(7)8/h4-6,13H,2-3,7-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

IRTCWPNSLGQHOR-WLHGVMLRSA-N |

Canonical SMILES |

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 |

Appearance |

Solid powder |

Other CAS No. |

179756-85-5 |

Synonyms |

4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazino)butyl)-2H,4H-1,2,4-triazin-3,5-dione eptapirone F 11440 F-11440 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Eptapirone Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptapirone (F-11,440) is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Its mechanism of action is centered on its high affinity and intrinsic activity at the 5-HT1A receptor, leading to a cascade of downstream signaling events that are believed to mediate its anxiolytic and antidepressant effects. This technical guide provides a comprehensive overview of the receptor binding profile, signal transduction pathways, and supporting experimental data for Eptapirone fumarate. Detailed methodologies for key experimental procedures are also provided to facilitate replication and further investigation.

Receptor Binding Profile

Eptapirone's primary pharmacological characteristic is its high affinity and selectivity for the 5-HT1A receptor. Radioligand binding assays have been instrumental in elucidating this profile.

Quantitative Data: Receptor Binding Affinities

The binding affinity of Eptapirone for various neurotransmitter receptors has been determined using radioligand competition assays. The data consistently demonstrate a high affinity for the 5-HT1A receptor with significantly lower affinity for other receptors, underscoring its selectivity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | pKi |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 4.8 | 8.33 [1] |

| α1-Adrenergic | [3H]Prazosin | Rat Cortex | >1000 | <6 |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | >1000 | <6 |

Table 1: Receptor Binding Affinity of Eptapirone. Data are representative values from radioligand binding studies.

Experimental Protocol: Radioligand Binding Assay

The determination of Eptapirone's binding affinity for the 5-HT1A receptor is typically performed using a competitive radioligand binding assay with [3H]8-OH-DPAT.

Objective: To determine the binding affinity (Ki) of Eptapirone for the 5-HT1A receptor.

Materials:

-

Rat hippocampal tissue homogenates (source of 5-HT1A receptors)

-

[3H]8-OH-DPAT (radioligand)

-

This compound (test compound)

-

Serotonin (5-HT) or WAY-100635 (for defining non-specific binding)

-

Incubation Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Rat hippocampi are dissected and homogenized in ice-cold incubation buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay Setup: In a 96-well plate, incubate a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM) with varying concentrations of Eptapirone (e.g., 10^-11 to 10^-5 M) and the membrane preparation.

-

Determination of Non-Specific Binding: A parallel set of tubes containing a high concentration of unlabeled serotonin (e.g., 10 µM) or WAY-100635 is included to determine non-specific binding.

-

Incubation: The mixture is incubated at 25°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of Eptapirone that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signal Transduction Pathways

As a 5-HT1A receptor agonist, Eptapirone's mechanism of action involves the activation of intracellular signaling cascades coupled to this G-protein coupled receptor (GPCR). The 5-HT1A receptor is primarily coupled to the inhibitory G-protein, Gi/o.

Inhibition of Adenylyl Cyclase

Activation of the 5-HT1A receptor by Eptapirone leads to the dissociation of the Giα subunit from the Gβγ dimer. The activated Giα subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2]

Figure 1: Eptapirone-mediated inhibition of adenylyl cyclase.

Modulation of G-Protein-Activated Inwardly Rectifying K+ (GIRK) Channels

The Gβγ subunits released upon 5-HT1A receptor activation can directly interact with and open G-protein-activated inwardly rectifying potassium (GIRK) channels.[3] This leads to an efflux of K+ ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Figure 2: Activation of GIRK channels by the Gβγ subunit.

Experimental Protocol: cAMP Accumulation Assay

The functional consequence of Eptapirone's agonism at the 5-HT1A receptor can be quantified by measuring its effect on cAMP levels.

Objective: To determine the potency (EC50) and efficacy of Eptapirone in inhibiting forskolin-stimulated cAMP accumulation.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT1A receptor

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen cAMP Assay Kit)

-

Cell culture medium and reagents

Procedure:

-

Cell Culture: Culture the 5-HT1A expressing cells to an appropriate confluency.

-

Cell Plating: Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: The following day, replace the medium with a stimulation buffer containing IBMX. Add varying concentrations of Eptapirone to the wells and pre-incubate for 15-30 minutes.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of Eptapirone. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (concentration of Eptapirone that produces 50% of its maximal inhibitory effect) and the maximal inhibition (Emax).

In Vivo Pharmacodynamics

Animal models are crucial for understanding the physiological and behavioral effects of Eptapirone. In vivo microdialysis and behavioral paradigms like the Porsolt forced swim test and the Vogel conflict test have provided significant insights.

Effects on Neurotransmitter Levels

In vivo microdialysis studies in rodents have demonstrated that acute administration of 5-HT1A agonists can decrease the firing of serotonergic neurons in the raphe nuclei, leading to a reduction in serotonin release in projection areas like the prefrontal cortex.

Figure 3: Workflow for in vivo microdialysis experiment.

Experimental Protocol: In Vivo Microdialysis

Objective: To measure the effect of Eptapirone on extracellular levels of serotonin and dopamine in the rat prefrontal cortex.

Materials:

-

Adult male Sprague-Dawley rats

-

This compound

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

-

Drug Administration: Administer Eptapirone (e.g., via intraperitoneal injection) or vehicle.

-

Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Analysis: Analyze the dialysate samples for serotonin and dopamine content using HPLC-ECD.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of Eptapirone to the vehicle control.

Behavioral Effects

Eptapirone has demonstrated robust antidepressant and anxiolytic-like effects in preclinical behavioral models.

-

Porsolt Forced Swim Test: Eptapirone significantly reduces immobility time in rats, an effect indicative of antidepressant potential.[1] This effect is more pronounced than that observed with weaker partial 5-HT1A agonists like buspirone.

-

Vogel Conflict Test: Eptapirone increases the number of punished responses, suggesting a strong anxiolytic effect.

Conclusion

The mechanism of action of this compound is primarily driven by its potent and selective full agonism at the 5-HT1A receptor. This high-affinity interaction initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and the modulation of GIRK channels, which collectively lead to a reduction in neuronal excitability. These molecular actions are consistent with the observed antidepressant and anxiolytic-like effects in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of Eptapirone and other 5-HT1A receptor modulators. Further research is warranted to fully elucidate the complex downstream signaling pathways and their precise contributions to the therapeutic profile of this compound.

References

Eptapirone Fumarate: A Comprehensive Technical Guide to a High-Efficacy 5-HT1A Receptor Full Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptapirone (F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that maximizing intrinsic activity at the 5-HT1A receptor could unlock greater therapeutic potential, eptapirone stands in contrast to earlier partial agonists like buspirone and flesinoxan.[1] This technical guide provides an in-depth overview of eptapirone fumarate, focusing on its receptor binding profile, functional activity as a full agonist, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Mechanism of Action: Full Agonism at the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o signaling pathway.[2] As a full agonist, eptapirone binds to and activates the 5-HT1A receptor with an intrinsic activity comparable to that of the endogenous ligand, serotonin (5-HT).[3] This activation initiates a cascade of intracellular events, beginning with the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The activation of the Gi/o pathway also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

Eptapirone's action at both presynaptic and postsynaptic 5-HT1A receptors is a key aspect of its pharmacological profile. At presynaptic autoreceptors located on serotonergic neurons in the raphe nuclei, its agonist activity leads to a reduction in neuronal firing and a decrease in serotonin synthesis and release. At postsynaptic receptors, particularly in brain regions like the hippocampus and cortex, its full agonism directly modulates neuronal activity.

References

The Discovery and Synthesis of Eptapirone Fumarate: A Technical Guide

Introduction: Eptapirone (F-11,440) is a potent and highly selective full agonist of the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] Developed by Pierre Fabre, it was investigated for its potential as a robust anxiolytic and antidepressant agent.[2][3] The rationale behind its development was the hypothesis that the modest efficacy of earlier 5-HT1A receptor agonists, such as buspirone and tandospirone, was due to their partial agonist profile.[1] Eptapirone, with an intrinsic activity comparable to serotonin, was designed to maximally engage the 5-HT1A receptor system to achieve superior therapeutic effects.[1] Despite promising preclinical data, its development was discontinued after Phase I clinical trials. This guide provides a detailed overview of its pharmacological properties, signaling pathways, synthesis, and the experimental protocols used in its evaluation.

Pharmacological Profile

Eptapirone's pharmacological activity is characterized by its high affinity and selectivity for the 5-HT1A receptor, where it acts as a full agonist.

Mechanism of Action: Eptapirone exerts its effects by binding to and activating 5-HT1A receptors with high potency. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating serotonergic neurotransmission. They are located both presynaptically, as somatodendritic autoreceptors on serotonin neurons in the raphe nuclei, and postsynaptically in various brain regions including the hippocampus, amygdala, and cortex.

-

Presynaptic Autoreceptors: Activation of these receptors by agonists like Eptapirone inhibits the firing of serotonin neurons, leading to a reduction in serotonin synthesis and release.

-

Postsynaptic Heteroreceptors: Activation of these receptors in limbic and cortical areas leads to hyperpolarization and reduced neuronal excitability, which is believed to mediate the anxiolytic and antidepressant effects.

Eptapirone was developed as a full agonist, meaning its intrinsic activity at the 5-HT1A receptor is approximately 100%, similar to the endogenous ligand serotonin. This contrasts with partial agonists like buspirone, which have lower intrinsic activity.

Binding Affinity and Selectivity: Eptapirone demonstrates high affinity for the human 5-HT1A receptor and significant selectivity over other neurotransmitter receptors. This selectivity is crucial for minimizing off-target side effects.

| Receptor/Site | Binding Affinity (Ki, nM) | Binding Affinity (pKi) |

| 5-HT1A | 4.8 | 8.33 |

| α1-Adrenergic | 691.8 | - |

| Dopamine D2 | 1,770 | - |

| Histamine H1 | <10,000 | - |

| Other 5-HT Subtypes | <10,000 | - |

Table 1: Receptor Binding Profile of Eptapirone. Data compiled from multiple sources.

Preclinical Efficacy: In vivo studies in animal models highlighted Eptapirone's potential as a powerful anxiolytic and antidepressant.

| Assay | Species | Effect | Potency (ED50, mg/kg) |

| Forced Swim Test (Antidepressant) | Rat | Decreased immobility | - |

| Conflict Procedure (Anxiolytic) | Pigeon | Increased punished responding | - |

| 5-HT Release (Ventral Hippocampus) | Rat | Increased extracellular 5-HT | 0.049 (i.p.) |

| Corticosterone Levels | Rat | Increased serum corticosterone | 0.057 (i.p.), 0.16 (p.o.) |

Table 2: Summary of In Vivo Preclinical Data for Eptapirone. Data sourced from Cayman Chemical and MedChemExpress.

Signaling Pathways

5-HT1A Receptor Signaling Cascade: Activation of the 5-HT1A receptor by Eptapirone initiates a canonical Gi/o protein-coupled signaling cascade.

-

Receptor Activation: Eptapirone binds to the 5-HT1A receptor.

-

G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/o).

-

Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly interacts with G-protein-gated inwardly rectifying potassium (GIRK) channels, causing them to open. This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a reduction in neuronal firing. Simultaneously, voltage-gated calcium channels are inhibited, further reducing neuronal excitability.

Beyond the canonical pathway, 5-HT1A receptors can also modulate other signaling cascades, such as the MAPK/ERK pathway, which is associated with neuroprotection and plasticity.

Caption: 5-HT1A Receptor Signaling Pathway.

Interaction with Dopamine D2 Receptors: While Eptapirone has a much lower affinity for dopamine D2 receptors compared to 5-HT1A receptors, this interaction is a feature of many azapirone drugs. The interplay between serotonergic and dopaminergic systems is complex. Some studies suggest that 5-HT1A and D2 receptors can form heterodimers, leading to unique signaling properties distinct from the individual receptors. This interaction could potentially modulate dopamine release in brain regions like the prefrontal cortex, which may contribute to the therapeutic effects on cognition and negative symptoms observed with some antipsychotics that have 5-HT1A activity.

Synthesis of Eptapirone

The chemical name for Eptapirone is 4-methyl-2-[4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl]-1,2,4-triazine-3,5(2H,4H)-dione. Its synthesis involves the construction of the core triazine-dione heterocycle followed by the attachment of the pyrimidinylpiperazine side chain via a butyl linker. A reported method describes a nine-step synthesis with an overall yield of 8.8%.

The general synthetic strategy can be broken down into three key parts:

-

Synthesis of the Triazine-dione Core: This typically involves the cyclization of semicarbazide derivatives. An optimized method uses sodium hydroxide in ethylene glycol for the cyclization step to form the 1,2,4-triazine-3,5(2H,4H)-dione ring system.

-

Synthesis of the Side Chain: The key intermediate is 1-(pyrimidin-2-yl)piperazine, which is commercially available or can be synthesized. This is then coupled to a four-carbon linker containing a suitable leaving group, such as 1-bromo-4-chlorobutane.

-

Coupling and Final Product Formation: The triazine-dione core is N-alkylated with the prepared side chain. An optimized final step involves a nucleophilic substitution reaction using potassium carbonate as a base, acetonitrile as a solvent, and NaI as a catalyst at 50°C.

Caption: General Synthetic Workflow for Eptapirone.

Experimental Protocols

1. Radioligand Binding Assay (for Affinity Determination): This protocol outlines a general method to determine the binding affinity (Ki) of Eptapirone for the 5-HT1A receptor.

-

Objective: To quantify the affinity of a test compound (Eptapirone) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a standard 5-HT1A agonist radioligand).

-

Test Compound: Eptapirone fumarate at various concentrations.

-

Non-specific binding control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of Eptapirone.

-

In assay tubes, combine the cell membranes, incubation buffer, and either buffer (for total binding), non-specific control (for non-specific binding), or a concentration of Eptapirone.

-

Add the radioligand ([³H]8-OH-DPAT) to all tubes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of Eptapirone that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for a Radioligand Binding Assay.

2. cAMP Functional Assay (for Efficacy Determination): This protocol describes a method to measure Eptapirone's functional activity as a Gi-coupled receptor agonist.

-

Objective: To determine the potency (EC50) and efficacy of Eptapirone by measuring its ability to inhibit adenylyl cyclase activity.

-

Materials:

-

HeLa or CHO cells stably expressing the human 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: Eptapirone at various concentrations.

-

Assay buffer and cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Methodology:

-

Culture the 5-HT1A-expressing cells in microplates until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of Eptapirone for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. Incubate for a further period (e.g., 30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a competitive immunoassay-based detection kit according to the manufacturer's instructions.

-

The signal generated is typically inversely proportional to the amount of cAMP present.

-

Plot the response (signal) against the log concentration of Eptapirone.

-

Determine the EC50 value (concentration of Eptapirone that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) using non-linear regression.

-

Conclusion

This compound was discovered as a potent, selective, and high-efficacy 5-HT1A receptor full agonist. Its design was rooted in the therapeutic hypothesis that maximizing agonist activity at the 5-HT1A receptor could unlock greater anxiolytic and antidepressant potential than that seen with partial agonists. Preclinical data strongly supported this, demonstrating marked efficacy in animal models. While the compound did not progress beyond early clinical development, the study of Eptapirone has contributed valuable insights into the pharmacology of the 5-HT1A receptor and the broader strategy of targeting G-protein coupled receptors in neuropsychiatric disorders. The detailed understanding of its synthesis, binding profile, and mechanism of action continues to serve as an important reference for drug development professionals in the field.

References

An In-depth Technical Guide to Eptapirone Fumarate: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptapirone fumarate is a potent and selective serotonin 1A (5-HT1A) receptor full agonist belonging to the azapirone chemical class.[1] It has demonstrated significant potential as an anxiolytic and antidepressant agent in preclinical studies.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

Chemical Structure and Identity

Eptapirone, also known as F-11440, is chemically designated as 4-methyl-2-[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]-1,2,4-triazine-3,5(2H,4H)-dione.[3] The fumarate salt is the commonly used form in research and development.

Chemical Structure of Eptapirone

Caption: Chemical structure of Eptapirone.

Physicochemical Properties

A summary of the key physicochemical properties of Eptapirone and its fumarate salt is presented in the table below.

| Property | Eptapirone (Free Base) | This compound | Reference(s) |

| IUPAC Name | 4-methyl-2-[4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl]-1,2,4-triazine-3,5(2H,4H)-dione | 4-Methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione fumarate | [2][3] |

| CAS Number | 179756-58-2 | 179756-85-5 | |

| Molecular Formula | C₁₆H₂₃N₇O₂ | C₂₀H₂₇N₇O₆ | |

| Molecular Weight | 345.40 g/mol | 461.48 g/mol | |

| Appearance | - | Solid powder | |

| Solubility | DMF: 10 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:40): 0.025 mg/mLEthanol: slightly soluble | Soluble in DMSO | |

| pKi (5-HT1A) | 8.33 | - | |

| Ki (5-HT1A) | 4.8 nM | - |

Pharmacological Profile

Eptapirone is a potent and selective 5-HT1A receptor full agonist. Its high affinity and intrinsic activity at this receptor subtype are believed to be responsible for its anxiolytic and antidepressant-like effects observed in preclinical models.

Receptor Binding Affinity and Selectivity

Eptapirone exhibits high affinity for the human 5-HT1A receptor. Its selectivity for the 5-HT1A receptor over other neurotransmitter receptors is a key feature of its pharmacological profile.

| Receptor | Ki (nM) | Reference(s) |

| 5-HT1A | 4.8 | |

| Dopamine D₂ | 1,770 | |

| α₁-Adrenergic | 691.8 | |

| Histamine H₁ | <10,000 | |

| Other 5-HT Subtypes | <10,000 |

Signaling Pathways

As a 5-HT1A receptor agonist, Eptapirone's mechanism of action involves the modulation of intracellular signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Activation of the 5-HT1A receptor by Eptapirone leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the modulation of downstream cellular processes, including the activity of protein kinase A (PKA) and the regulation of ion channel function.

Caption: Eptapirone-mediated 5-HT1A receptor signaling pathway.

Eptapirone exerts its effects through both presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei and postsynaptic 5-HT1A heteroreceptors found in various brain regions, including the hippocampus and cortex. Activation of presynaptic autoreceptors leads to a decrease in the firing rate of serotonergic neurons and a reduction in serotonin release, while activation of postsynaptic receptors directly modulates the activity of target neurons.

Key Experimental Protocols

The characterization of this compound has relied on a variety of in vitro and in vivo experimental techniques. Detailed methodologies for key assays are provided below.

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of Eptapirone for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor or from brain tissue homogenates (e.g., rat hippocampus). Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

-

Assay Incubation: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of unlabeled Eptapirone.

-

Separation of Bound and Free Ligand: Following incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of Eptapirone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

Objective: To determine the functional activity (EC₅₀ and intrinsic activity) of Eptapirone at the 5-HT1A receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT1A receptor (e.g., HeLa or CHO cells) are cultured to an appropriate confluency.

-

Assay Procedure:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

-

Cells are treated with varying concentrations of Eptapirone.

-

-

cAMP Measurement: The intracellular cAMP levels are measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or more commonly now, using homogenous assay formats like HTRF or AlphaScreen.

-

Data Analysis: The concentration of Eptapirone that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP accumulation (EC₅₀) is determined. The intrinsic activity is calculated by comparing the maximal effect of Eptapirone to that of a full agonist like serotonin.

Caption: Workflow for a cAMP accumulation assay.

Rat Forced Swim Test

Objective: To assess the antidepressant-like activity of Eptapirone in an animal model of depression.

Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Procedure: The test consists of two sessions separated by 24 hours.

-

Pre-test Session (Day 1): Rats are placed in the cylinder for 15 minutes.

-

Test Session (Day 2): Eptapirone or vehicle is administered to the rats. After a specified pre-treatment time (e.g., 30-60 minutes), the rats are placed back into the cylinder for a 5-minute test session.

-

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session is recorded.

-

Data Analysis: A decrease in the duration of immobility in the Eptapirone-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion

This compound is a highly potent and selective 5-HT1A receptor full agonist with a well-defined chemical structure and pharmacological profile. Its mechanism of action, centered on the modulation of the cAMP signaling pathway, has been extensively characterized through a variety of in vitro and in vivo assays. The data from these studies strongly support its potential as a therapeutic agent for anxiety and depressive disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

Eptapirone Fumarate: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptapirone, an azapirone derivative, is a potent and selective full agonist of the serotonin 1A (5-HT1A) receptor. Preclinical investigations have demonstrated its significant anxiolytic and antidepressant-like properties. This technical guide provides an in-depth overview of the preclinical pharmacology of eptapirone fumarate, detailing its mechanism of action, receptor binding profile, and effects in key in vitro and in vivo models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for psychiatric disorders.

Introduction

The serotonergic system, particularly the 5-HT1A receptor subtype, is a well-established target for the pharmacological treatment of anxiety and depressive disorders. Eptapirone (F-11,440) was developed as a high-efficacy 5-HT1A receptor agonist with the hypothesis that a greater intrinsic activity at this receptor could lead to more robust therapeutic effects compared to partial agonists like buspirone.[1] This document summarizes the key preclinical findings that characterize the pharmacological profile of eptapirone.

Mechanism of Action

Eptapirone exerts its pharmacological effects primarily through potent and selective agonism at the 5-HT1A receptor.[1] As a full agonist, its intrinsic activity is comparable to that of the endogenous ligand, serotonin.[1] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

Signaling Pathways

Activation of the 5-HT1A receptor by eptapirone leads to the inhibition of adenylyl cyclase activity via the Gαi/o subunit of the G-protein complex. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Additionally, stimulation of 5-HT1A receptors can lead to the activation of other downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are implicated in neuroplasticity and cell survival.

Quantitative Pharmacology

The following tables summarize the in vitro binding affinities and functional potencies of eptapirone.

Table 1: Receptor Binding Affinity Profile of Eptapirone

| Receptor | Ki (nM) | pKi | Reference |

| 5-HT1A | 4.8 | 8.33 | [1] |

| Dopamine D2 | >1000 | <6.0 | Data inferred from selectivity statements |

| α1-Adrenergic | >1000 | <6.0 | Data inferred from selectivity statements |

| Histamine H1 | >1000 | <6.0 | Data inferred from selectivity statements |

Table 2: In Vitro Functional Potency of Eptapirone

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Production Inhibition | HeLa | pEC50 | 6.8 |

Preclinical Efficacy Models

Eptapirone has demonstrated robust anxiolytic and antidepressant-like effects in various animal models.

Rat Forced Swim Test (Antidepressant Model)

In the Porsolt forced swimming test, eptapirone was shown to be more effective at reducing immobility time compared to buspirone, ipsapirone, and flesinoxan, suggesting strong antidepressant-like effects. Notably, this effect was observed after a single administration, hinting at a potentially faster onset of action compared to traditional antidepressants.

Pigeon Conflict Procedure (Anxiolytic Model)

Eptapirone produced significant increases in punished responding in the pigeon conflict procedure, a hallmark of anxiolytic activity. This effect was more pronounced than that observed with other 5-HT1A receptor agonists like buspirone and ipsapirone, indicating marked anxiolytic-like properties.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of eptapirone for specific receptors.

-

Materials:

-

Receptor source: Membranes prepared from cells expressing the target receptor (e.g., CHO cells transfected with human 5-HT1A receptor).

-

Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

Test compound: this compound at various concentrations.

-

Assay buffer and filtration apparatus.

-

-

Procedure:

-

Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of eptapirone.

-

Allow the binding to reach equilibrium.

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of eptapirone that inhibits 50% of the specific radioligand binding (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

-

Objective: To determine the functional potency (EC50) of eptapirone in inhibiting adenylyl cyclase activity.

-

Materials:

-

Cell line expressing the 5-HT1A receptor (e.g., HeLa cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

cAMP detection kit.

-

-

Procedure:

-

Culture the cells to an appropriate density.

-

Pre-incubate the cells with varying concentrations of eptapirone.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP produced using a suitable detection method (e.g., competitive immunoassay or a bioluminescence-based assay).

-

Generate a dose-response curve and calculate the EC50 or pEC50 value for eptapirone's inhibition of forskolin-stimulated cAMP accumulation.

-

Rat Forced Swim Test

-

Objective: To assess the antidepressant-like activity of eptapirone.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the rat from touching the bottom with its tail or hind paws.

-

Procedure:

-

Pre-test session (Day 1): Place each rat in the cylinder for a 15-minute period. This session induces a state of behavioral despair.

-

Drug Administration: Administer eptapirone or vehicle orally (p.o.) at specified doses (e.g., 0.16-640 mg/kg) at defined time points before the test session (e.g., 60 minutes prior).

-

Test session (Day 2): Place the rats back into the water-filled cylinder for a 5-minute test session.

-

Scoring: Record the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water).

-

Analysis: Compare the immobility time between the eptapirone-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

Pigeon Conflict Procedure

-

Objective: To evaluate the anxiolytic-like activity of eptapirone.

-

Apparatus: An operant conditioning chamber equipped with a response key and a mechanism for delivering food reinforcement and aversive stimuli (e.g., mild electric shock).

-

Procedure:

-

Training: Pigeons are trained to peck a key for food reinforcement on a specific schedule (e.g., a fixed-ratio schedule).

-

Conflict Introduction: A conflict is introduced where, in certain periods, responding is both rewarded with food and punished with a mild electric shock. This leads to a suppression of responding during the punishment periods.

-

Drug Administration: Administer eptapirone or vehicle at various doses prior to the experimental session.

-

Testing: Measure the rate of responding during both the punished and unpunished periods.

-

Analysis: An anxiolytic-like effect is indicated by a selective increase in the rate of responding during the punished periods, without a significant effect on unpunished responding.

-

Discussion and Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective 5-HT1A receptor full agonist. Its high affinity for the 5-HT1A receptor and its functional potency in inhibiting cAMP accumulation underscore its primary mechanism of action. The robust antidepressant- and anxiolytic-like effects observed in validated animal models further substantiate its therapeutic potential. The development of high-efficacy 5-HT1A agonists like eptapirone represents a rational approach to potentially enhance the therapeutic benefits of targeting the serotonergic system for the treatment of mood and anxiety disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of eptapirone.

References

- 1. Behavioral studies with anxiolytic drugs. III. Antipunishment actions of buspirone in the pigeon do not involve benzodiazepine receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a conflict procedure in pigeons to characterize anxiolytic drug activity: evaluation of N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Eptapirone Fumarate to 5-HT1A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptapirone fumarate is a potent and highly selective full agonist for the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class. Its high affinity and intrinsic activity at this receptor have made it a significant tool in neuroscience research and a candidate for the development of therapeutics targeting neuropsychiatric disorders. This technical guide provides an in-depth overview of the in vitro binding characteristics of Eptapirone to the 5-HT1A receptor, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. Eptapirone demonstrates a high affinity for the 5-HT1A receptor, as evidenced by its low nanomolar Ki value.

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | pKi | Reference |

| Eptapirone | 5-HT1A | Not Specified | Not Specified | 4.8 | 8.33 | [1] |

| Flesinoxan | 5-HT1A | Not Specified | Not Specified | - | 8.91 | [2] |

| Buspirone | 5-HT1A | Not Specified | Not Specified | - | 7.50 | [2] |

Table 1: Comparative in vitro binding affinities of Eptapirone and other 5-HT1A receptor ligands.

Experimental Protocols

The determination of in vitro binding affinity is typically achieved through radioligand binding assays. Below are detailed methodologies for conducting such assays to evaluate the binding of Eptapirone to 5-HT1A receptors.

Cell Culture and Membrane Preparation

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are commonly used.[1][3]

Protocol for Membrane Preparation from Cultured Cells:

-

Culture cells to confluency in appropriate media.

-

Harvest the cells and wash them twice with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using the BCA assay), and store at -80°C until use.

Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (e.g., Eptapirone) to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist, is frequently used.

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., 10 µM WAY-100635) is used to determine non-specific binding.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

-

Scintillation Counter: For measuring the radioactivity of the bound radioligand.

Protocol:

-

In a 96-well plate, combine the cell membrane preparation (typically 3-20 µg of protein per well), varying concentrations of the unlabeled test compound (Eptapirone), and a fixed concentration of the radioligand (e.g., 0.5-2 nM [3H]8-OH-DPAT).

-

For total binding wells, no unlabeled compound is added.

-

For non-specific binding wells, add the high concentration of the non-radiolabeled ligand.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, and measure the radioactivity retained on each filter using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the unlabeled compound concentration.

-

Determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of 5-HT1A Receptor Activation

Caption: 5-HT1A receptor signaling pathway.

Experimental Workflow for Radioligand Displacement Assay

Caption: Radioligand displacement assay workflow.

References

Eptapirone Fumarate: An In-depth Technical Guide on Intrinsic Activity at Serotonin Receptors

Executive Summary: Eptapirone (F-11,440) is a potent and highly selective full agonist for the 5-HT1A serotonin receptor, belonging to the azapirone chemical class.[1] Developed under the hypothesis that high intrinsic activity at the 5-HT1A receptor is necessary for maximal therapeutic benefit in conditions like depression and anxiety, eptapirone demonstrates efficacy comparable to serotonin itself in preclinical models.[1] This document provides a comprehensive technical overview of eptapirone's binding affinity, intrinsic functional activity, and the associated signaling pathways and experimental methodologies used for its characterization. Quantitative data are presented in tabular format, and key processes are visualized using standardized diagrams to support researchers and drug development professionals.

Introduction

The azapirones, including compounds like buspirone and tandospirone, were initially developed as anxiolytic agents.[2] Their mechanism of action is primarily centered on the 5-HT1A serotonin receptor, where they typically act as partial agonists.[2][3] The therapeutic efficacy of these first-generation azapirones has been considered modest. This led to the hypothesis that the full therapeutic potential of targeting the 5-HT1A receptor could only be realized with compounds possessing higher intrinsic activity. Eptapirone was developed based on this principle, designed as a high-efficacy 5-HT1A receptor agonist to more robustly engage postsynaptic 5-HT1A receptors, which are implicated in the control of mood, cognition, and memory.

Receptor Binding Profile

Eptapirone is characterized by its high affinity and selectivity for the 5-HT1A receptor. Its binding affinity has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the test compound. The key parameter derived from these studies is the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors.

Table 1: Receptor Binding Affinity of Eptapirone Fumarate

| Receptor Subtype | Ki (nM) | pKi | Species/Tissue | Radioligand | Reference |

| 5-HT1A | 4.8 | 8.33 | Human (recombinant) | Not Specified | |

| 5-HT1B | Not Reported | Not Reported | Not Reported | Not Reported | |

| 5-HT2A | Not Reported | Not Reported | Not Reported | Not Reported | |

| 5-HT2C | Not Reported | Not Reported | Not Reported | Not Reported | |

| Dopamine D2 | Not Reported | Not Reported | Not Reported | Not Reported |

Intrinsic Activity & Functional Profile

Intrinsic activity refers to the ability of a ligand to activate a receptor and elicit a functional response upon binding. Eptapirone is distinguished from other azapirones like buspirone by its classification as a full agonist at the 5-HT1A receptor, with an intrinsic activity reported to be approximately 100%, equivalent to that of the endogenous ligand, serotonin.

This high efficacy translates to a robust activation of the receptor's downstream signaling pathways. The primary mechanism for 5-HT1A receptor signaling is through the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.

Table 2: Functional Activity of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Key Finding | Reference |

| 5-HT1A | cAMP Accumulation | Intrinsic Activity | ~100% (vs. Serotonin) | Full Agonist | |

| 5-HT1A | cAMP Accumulation | Effect | Inhibition of cAMP production | Confirms Gαi coupling | |

| 5-HT1A | [³⁵S]GTPγS Binding | Agonist Properties | Partial Agonist | Contrasts with other assays |

Note: Interestingly, while most sources classify eptapirone as a full agonist based on its effects on cAMP and physiological responses, at least one study notes that in [³⁵S]GTPγS binding assays, its profile appears more aligned with that of a partial agonist. This highlights how the measured intrinsic activity can be dependent on the specific signaling pathway or effector system being studied.

Key Signaling Pathways

5-HT1A Receptor Signaling

The 5-HT1A receptor is a canonical G-protein coupled receptor (GPCR) that mediates its effects primarily through the Gi/o family of G-proteins. Upon activation by an agonist like eptapirone, the G-protein dissociates into its Gαi/o and Gβγ subunits, initiating multiple downstream events:

-

Adenylyl Cyclase Inhibition : The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This is a primary mechanism of action for 5-HT1A agonists.

-

Ion Channel Modulation : The Gβγ subunit can directly modulate ion channels. It promotes the opening of G-protein-gated inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Concurrently, it can inhibit voltage-gated Ca²⁺ channels, reducing calcium influx. Both actions contribute to a decrease in neuronal excitability and firing rate.

Caption: 5-HT1A Receptor Signaling Pathway Activated by Eptapirone.

Experimental Methodologies

The characterization of eptapirone's activity relies on standardized in-vitro pharmacological assays. The following sections detail the generalized protocols for two key experimental types.

Radioligand Binding Competition Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (eptapirone) by measuring its ability to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cultured cells expressing the serotonin receptor of interest (e.g., CHO-K1 cells with human 5-HT1A) in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellet by resuspending it in fresh buffer and centrifuging again.

-

Resuspend the final membrane pellet in an assay binding buffer and determine the total protein concentration (e.g., using a BCA assay).

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H-8-OH-DPAT for 5-HT1A), and varying concentrations of unlabeled eptapirone.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of eptapirone to generate a competition curve.

-

Determine the IC50 value (the concentration of eptapirone that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Binding Competition Assay.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of the second messenger cAMP, providing a direct readout of Gαs- or Gαi-coupled receptor activity. For a Gαi-coupled receptor like 5-HT1A, agonists inhibit cAMP production.

Protocol:

-

Cell Culture:

-

Use a cell line (e.g., CHO, HEK293) stably expressing the human 5-HT1A receptor.

-

Plate the cells in a suitable format (e.g., 96-well or 384-well plates) and grow to an appropriate confluency.

-

-

Assay Procedure:

-

Wash the cells and replace the medium with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

To measure inhibition, first stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce a measurable baseline level of cAMP production.

-

Concurrently, add varying concentrations of the test agonist (eptapirone).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration using a suitable detection method, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) : This method uses donor and acceptor beads in a competitive immunoassay format between native cAMP and a labeled cAMP conjugate.

-

Enzyme Immunoassay (EIA)

-

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the measured cAMP levels (or assay signal) against the log concentration of eptapirone.

-

Use non-linear regression to fit the curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect, representing intrinsic activity).

-

The Emax value is often expressed as a percentage of the maximal inhibition achieved by the endogenous ligand, serotonin.

-

Caption: Workflow for a Gαi-Coupled cAMP Functional Assay.

Summary and Conclusion

Eptapirone is a potent, selective, and high-efficacy full agonist at the 5-HT1A receptor. Its pharmacological profile, defined by a nanomolar binding affinity (Ki = 4.8 nM) and an intrinsic activity comparable to serotonin, distinguishes it from earlier partial agonist azapirones. The primary mechanism of action involves robust activation of Gi/o-protein signaling pathways, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, which collectively reduce neuronal excitability. The development of eptapirone was rooted in the hypothesis that a higher degree of agonism at postsynaptic 5-HT1A receptors is required to achieve more significant antidepressant and anxiolytic effects. While preclinical studies support this, the full clinical translation remains an area of investigation. This guide provides the foundational technical data and methodologies essential for understanding and further researching the unique properties of eptapirone.

References

The Pharmacodynamics of Eptapirone Fumarate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptapirone fumarate is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class. Its pharmacodynamic profile is characterized by high-affinity binding to 5-HT1A receptors and subsequent modulation of downstream signaling cascades, leading to potential anxiolytic and antidepressant effects. This technical guide provides a comprehensive overview of the pharmacodynamics of Eptapirone, detailing its receptor binding affinity, impact on key signaling pathways, and the experimental methodologies used to elucidate these properties.

Introduction

The serotonergic system, particularly the 5-HT1A receptor subtype, is a critical target in the development of therapeutics for anxiety and depressive disorders. This compound (also known as F-11,440) was developed with the hypothesis that a high-efficacy 5-HT1A receptor full agonist could yield superior therapeutic benefits compared to partial agonists. This document synthesizes the available preclinical data to provide a detailed understanding of Eptapirone's mechanism of action at the molecular and cellular levels.

Receptor Binding Affinity and Selectivity

Eptapirone exhibits a high affinity and selectivity for the human 5-HT1A receptor. Quantitative analysis of its binding properties has been determined through radioligand binding assays.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | Ki (nM) | pKi |

| 5-HT1A | Eptapirone | 4.8 | 8.33 |

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay is employed to determine the binding affinity of Eptapirone for the 5-HT1A receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells). The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (Eptapirone).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium to be reached.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G-Protein Coupling and Downstream Signaling Pathways

As a G-protein coupled receptor (GPCR), the 5-HT1A receptor transduces extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. Eptapirone, as a full agonist, initiates this signaling cascade.

G-Protein Coupling

The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gi/o family. Activation of the receptor by Eptapirone facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate their respective downstream effectors.

Caption: Eptapirone binding activates the 5-HT1A receptor and G-protein signaling.

Inhibition of Adenylyl Cyclase and cAMP Production

The primary and most well-characterized downstream effect of 5-HT1A receptor activation is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Table 2: Functional Activity of this compound

| Assay | Parameter | Value | Cell Line |

| cAMP Inhibition | pEC50 | 6.8 | HeLa |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

The ability of Eptapirone to inhibit cAMP production is typically assessed using a competitive immunoassay or a reporter gene assay.

-

Cell Culture and Stimulation: Cells expressing the 5-HT1A receptor are cultured and then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Agonist Treatment: The cells are co-treated with varying concentrations of Eptapirone.

-

cAMP Measurement: The intracellular cAMP levels are measured. In an immunoassay format (e.g., HTRF), this involves a competitive binding reaction between cellular cAMP and a labeled cAMP analog for a limited number of anti-cAMP antibody binding sites. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: The results are plotted as a dose-response curve, and the EC50 or pEC50 value is determined to quantify the potency of Eptapirone in inhibiting cAMP production.

Caption: Eptapirone inhibits the adenylyl cyclase/cAMP signaling pathway.

Modulation of Ion Channels

The Gβγ subunit, released upon receptor activation, can directly modulate the activity of ion channels. A key effect of 5-HT1A receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization results in an inhibitory effect on neuronal firing.

Activation of Other Signaling Cascades

Beyond the canonical cAMP pathway, 5-HT1A receptor activation can also influence other intracellular signaling cascades that are crucial for neuronal function, plasticity, and survival.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Activation of the 5-HT1A receptor can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK). This pathway is implicated in processes such as neurogenesis and synaptic plasticity.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The 5-HT1A receptor can also activate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.

Caption: Eptapirone modulates ion channels and other key signaling pathways.

In Vivo Pharmacodynamics

The molecular and cellular effects of Eptapirone translate into observable physiological and behavioral outcomes in preclinical models.

Neurochemical Effects

-

Reduction of Serotonin Levels: Through its action on presynaptic 5-HT1A autoreceptors in the raphe nuclei, Eptapirone inhibits the firing of serotonergic neurons, leading to a decrease in the synthesis and release of serotonin in projection areas such as the hippocampus. This effect can be measured in vivo using microdialysis.

-

Increase in Corticosterone Levels: Eptapirone has been shown to increase plasma corticosterone levels in rats, a common effect of 5-HT1A receptor agonists.

Experimental Protocol: In Vivo Microdialysis

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the ventral hippocampus) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Sample Collection: Extracellular fluid from the brain tissue diffuses across the dialysis membrane and is collected in the outflowing perfusate. Samples are collected at regular intervals.

-

Drug Administration: Eptapirone is administered (e.g., intraperitoneally), and sample collection continues.

-

Analysis: The concentration of serotonin and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Behavioral Effects

Eptapirone has demonstrated potent anxiolytic and antidepressant-like effects in various animal models.

-

Anxiolytic-like Effects: In the Vogel conflict test, Eptapirone increases the number of punished licks, indicating a reduction in anxiety-like behavior.

-

Antidepressant-like Effects: In the forced swim test, Eptapirone reduces the duration of immobility, suggesting an antidepressant-like effect.

-

Water Deprivation: Rats are typically water-deprived for a period (e.g., 48 hours) prior to the test to motivate drinking behavior.

-

Apparatus: The test is conducted in an operant chamber equipped with a drinking spout.

-

Procedure: The animal is placed in the chamber and allowed to drink from the spout. After a certain number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout.

-

Drug Treatment: Animals are administered Eptapirone or a vehicle control prior to the test session.

-

Measurement: The number of punished licks during the test session is recorded. An increase in the number of punished licks in the drug-treated group compared to the control group is indicative of an anxiolytic effect.

Caption: Workflow for the Vogel conflict test to assess anxiolytic-like effects.

-

Apparatus: A transparent cylindrical container is filled with water to a depth where the animal cannot touch the bottom.

-

Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes).

-

Behavioral Scoring: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.

-

Drug Treatment: Eptapirone or a vehicle is administered prior to the test.

-

Data Analysis: A significant reduction in immobility time in the Eptapirone-treated group compared to the vehicle group suggests an antidepressant-like effect.

Conclusion

This compound is a potent and selective 5-HT1A receptor full agonist with a well-defined pharmacodynamic profile. Its high-affinity binding to the 5-HT1A receptor initiates a cascade of intracellular signaling events, primarily through the inhibition of the adenylyl cyclase/cAMP pathway, as well as modulation of ion channels and other key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. These molecular actions translate into robust anxiolytic and antidepressant-like effects in preclinical models. The detailed understanding of Eptapirone's pharmacodynamics provides a strong rationale for its potential therapeutic utility in the treatment of anxiety and depressive disorders. Further research to quantify the dose-dependent effects of Eptapirone on the MAPK/ERK and PI3K/Akt pathways would provide a more complete picture of its signaling profile.

Eptapirone Fumarate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eptapirone fumarate (F-11,440) is a potent and highly selective full agonist of the serotonin 1A (5-HT1A) receptor, belonging to the azapirone chemical class.[1] Developed with the hypothesis that high intrinsic activity at the 5-HT1A receptor is crucial for maximizing therapeutic benefits, eptapirone demonstrated promising anxiolytic and antidepressant-like effects in preclinical studies.[1] This technical guide provides a comprehensive overview of eptapirone's pharmacological profile, potential therapeutic applications, and the experimental methodologies used in its evaluation. While clinical development was discontinued, the data gathered on eptapirone remains valuable for the ongoing research and development of novel serotonergic agents.

Mechanism of Action

Eptapirone's primary mechanism of action is its high-affinity binding to and full agonism of the 5-HT1A receptor.[1] Unlike partial agonists of the same class, such as buspirone and tandospirone, eptapirone's intrinsic activity is comparable to that of the endogenous ligand, serotonin.[1] This full agonism at both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in cortical and limbic regions is thought to underlie its robust effects on serotonergic neurotransmission.

Receptor Binding Profile

Eptapirone exhibits high selectivity for the 5-HT1A receptor. Quantitative data on its binding affinity is summarized in the table below.

| Receptor | Ligand | Ki (nM) | Species | Reference |

| 5-HT1A | Eptapirone | 4.8 | Not Specified | [1] |

Downstream Signaling Pathway

Activation of the 5-HT1A receptor by eptapirone initiates a cascade of intracellular signaling events. As a Gi/Go-protein coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, 5-HT1A receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels.

Potential Therapeutic Applications

Preclinical studies have suggested potential therapeutic applications for eptapirone in anxiety and depressive disorders.

Anxiety Disorders

In animal models of anxiety, such as the Vogel conflict test, eptapirone demonstrated marked anxiolytic-like effects. It produced a substantial increase in punished responding without affecting unpunished responding, a hallmark of anxiolytic activity.

Depressive Disorders

Eptapirone exhibited strong antidepressant-like effects in the Porsolt forced swimming test, a widely used screening model for antidepressants. It was found to suppress immobility more robustly than several existing antidepressants, including buspirone, paroxetine, and imipramine. Notably, this effect was observed after a single administration, suggesting a potential for a more rapid onset of action compared to traditional antidepressants.

Preclinical and Clinical Data

Preclinical Efficacy

The following table summarizes the available preclinical data on eptapirone. While specific ED50 values were not consistently reported in the reviewed literature, the qualitative and comparative findings are presented.

| Test | Species | Effect | Comparison | Reference |

| Porsolt Forced Swimming Test | Rat | Robustly suppressed immobility | More effective than buspirone, ipsapirone, flesinoxan, paroxetine, and imipramine | |

| Vogel Conflict Test | Not Specified | Substantial increase in punished responding | More evident efficacy than buspirone, ipsapirone, and flesinoxan |

Pharmacokinetics

Limited human pharmacokinetic data is available from preclinical trials.

| Parameter | Value | Species | Route | Reference |

| Tmax (peak time) | 30-60 minutes | Human | Oral | |

| t1/2 (elimination half-life) | 2 hours | Human | Oral |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of eptapirone.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of eptapirone for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).

-

Radioligand: [3H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-HT or another suitable 5-HT1A ligand.

-

Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]8-OH-DPAT at a concentration near its Kd, and varying concentrations of eptapirone. For total binding, omit eptapirone. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of eptapirone (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Porsolt Forced Swimming Test

Objective: To assess the antidepressant-like activity of eptapirone.

Materials:

-

Male Wistar rats (200-250 g).

-